6-Hydroxy-4-methyl-2H-pyran-2-one

Catalog No.
S13295776
CAS No.
67116-20-5
M.F
C6H6O3
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxy-4-methyl-2H-pyran-2-one

CAS Number

67116-20-5

Product Name

6-Hydroxy-4-methyl-2H-pyran-2-one

IUPAC Name

6-hydroxy-4-methylpyran-2-one

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C6H6O3/c1-4-2-5(7)9-6(8)3-4/h2-3,7H,1H3

InChI Key

SXMCIBLZPVNTGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC(=C1)O

6-Hydroxy-4-methyl-2H-pyran-2-one, also known as 4-hydroxy-6-methyl-2-pyrone, is a naturally occurring compound belonging to the class of pyranones. This compound features a hydroxyl group and a methyl group at the 6th and 4th positions, respectively, on the pyran ring. Its molecular formula is C6H6O3, and it exhibits a variety of chemical properties that make it significant in both organic chemistry and biological contexts. The compound is recognized for its role in various natural products and its potential applications in pharmaceuticals and agrochemicals.

  • Biginelli Reaction: This one-pot reaction involves the condensation of 6-hydroxy-4-methyl-2H-pyran-2-one with aromatic aldehydes and urea to produce various functionalized products, including amino-substituted derivatives .
  • Knoevenagel-Michael Reaction: A four-component tandem reaction can be performed using this compound along with benzaldehydes and other reactants to form complex heterocyclic structures .
  • Diels-Alder Reactions: As a dienic component, it can participate in Diels-Alder reactions, leading to the synthesis of phenolic compounds .

The biological activity of 6-hydroxy-4-methyl-2H-pyran-2-one has been explored in various studies:

  • Antimicrobial Activity: This compound exhibits antimicrobial properties, showing effectiveness against a range of bacterial strains .
  • Cytotoxic Effects: Certain derivatives of 6-hydroxy-4-methyl-2H-pyran-2-one have demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition: It has been reported that this compound can inhibit specific enzyme activities, impacting metabolic pathways in target organisms .

Several synthesis methods have been developed for 6-hydroxy-4-methyl-2H-pyran-2-one:

  • Conventional Heating: Traditional thermal methods allow for the synthesis of this compound through condensation reactions involving appropriate precursors .
  • Microwave Activation: Enhanced yields and reaction rates can be achieved using microwave-assisted synthesis techniques, which have been shown to facilitate the Biginelli reaction effectively .
  • Green Chemistry Approaches: Recent studies emphasize environmentally friendly synthesis methods that utilize ionic liquids or water as solvents, minimizing waste and improving safety .

The applications of 6-hydroxy-4-methyl-2H-pyran-2-one span multiple fields:

  • Pharmaceuticals: Its derivatives are being investigated for use as potential anti-cancer agents and antimicrobial agents.
  • Agriculture: The compound has potential applications as a natural pesticide due to its biological activity against pathogens.
  • Flavoring Agents: It is used in food chemistry as a flavoring agent due to its pleasant aroma and taste profile.

Interaction studies involving 6-hydroxy-4-methyl-2H-pyran-2-one focus on its reactivity with various biological molecules:

  • Protein Interactions: Research has indicated that this compound can interact with proteins, influencing their function and stability.
  • Metal Complexation: The ability of 6-hydroxy-4-methyl-2H-pyran-2-one to form complexes with metal ions has been studied, revealing its potential as a chelating agent in medicinal chemistry .
  • Biochemical Pathways: Investigations into how this compound affects metabolic pathways highlight its role in modulating enzymatic activities within cells.

Several compounds share structural characteristics with 6-hydroxy-4-methyl-2H-pyran-2-one, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
4-HydroxycoumarinC9H8O3Exhibits anticoagulant properties
5-Hydroxy-7-methylcoumarinC10H10O4Known for its antioxidant activity
3-HydroxyflavoneC15H10O5Displays anti-inflammatory effects
7-HydroxyflavoneC15H10O5Exhibits potential anticancer properties

The uniqueness of 6-hydroxy-4-methyl-2H-pyran-2-one lies in its specific hydroxyl and methyl substitutions on the pyran ring, which influence its reactivity and biological activity compared to these similar compounds.

6-Hydroxy-4-methyl-2H-pyran-2-one (CAS: 675-10-5) is a bicyclic lactone with the molecular formula C₆H₆O₃ and a molecular weight of 126.11 g/mol. Its IUPAC name derives from the pyranone backbone, where a hydroxyl group (-OH) substitutes the 6-position and a methyl group (-CH₃) occupies the 4-position (Figure 1). The compound exists as a white to brown crystalline powder with a melting point range of 185–189°C and moderate water solubility (8.60 g/L at 20°C).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₆O₃
Molecular Weight126.11 g/mol
CAS Registry Number675-10-5
Melting Point185–189°C
Solubility in Water8.60 g/L (20°C)
SynonymsTriacetic acid lactone, 4-Hydroxy-6-methyl-2-pyrone

Alternative nomenclature includes 4-hydroxy-6-methylpyran-2-one and triacetate lactone, reflecting its lactonized structure derived from triacetic acid. The compound’s SMILES notation (CC1=CC(=O)C=C(O)O1) and InChIKey (OOKCZXGEYPSNIM-UHFFFAOYSA-N) further specify its atomic connectivity and stereochemical features.

Historical Context in Organic Chemistry Research

First synthesized in the mid-20th century, 6-hydroxy-4-methyl-2H-pyran-2-one emerged as a model substrate for studying lactone reactivity and ring-opening polymerization. Early work by Japanese chemists in the 1970s demonstrated its utility in forming spiro-γ/δ-dilactones, which are critical intermediates in natural product synthesis. For example, cyclization reactions involving this compound yielded diastereomeric spiroheterocycles with applications in insecticidal agent development.

The compound’s role expanded in the 1980s with the discovery of its derivatives as ligands for transition-metal catalysts. Researchers exploited its keto-enol tautomerism to stabilize metal complexes, enabling asymmetric catalysis in C–C bond-forming reactions. More recently, its electronic properties have been leveraged in materials science, particularly in designing organic semiconductors and photoactive polymers.

Structural Relationship to Pyranone Derivatives

6-Hydroxy-4-methyl-2H-pyran-2-one shares a core pyranone structure with derivatives such as 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one (CAS: 33177-29-6) and tetrahydro-6-methyl-2H-pyran-2-one (CAS: 823-22-3). These analogs differ in saturation states and substituent positions, which profoundly influence their chemical behavior (Table 2).

Table 2: Structural Comparison of Pyranone Derivatives

CompoundSaturationSubstituentsKey Applications
6-Hydroxy-4-methyl-2H-pyran-2-oneFully unsaturated4-CH₃, 6-OHPolymer precursors
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-onePartially unsaturated6-CH₃, 4-OHSpiroheterocycle synthesis
Tetrahydro-6-methyl-2H-pyran-2-oneFully saturated6-CH₃Flavoring agents

The unsaturated backbone of 6-hydroxy-4-methyl-2H-pyran-2-one facilitates conjugate addition reactions, while saturated analogs like tetrahydro-6-methyl-2H-pyran-2-one exhibit enhanced stability toward electrophilic substitution. Modifications at the 3-position, as seen in 3-(4-fluorophenyl)acryloyl derivatives, further expand its utility in medicinal chemistry.

Molecular Characteristics

Molecular Formula and Weight

6-Hydroxy-4-methyl-2H-pyran-2-one possesses the molecular formula C₆H₆O₃, representing a compact heterocyclic structure with three oxygen atoms incorporated within its framework [1] [3] [4]. The compound exhibits a molecular weight of 126.11 grams per mole, as determined through computational analysis and confirmed across multiple authoritative chemical databases [1] [3] [5]. This molecular weight places the compound within the category of small organic molecules with moderate molecular complexity.

The compound is officially registered under the Chemical Abstracts Service registry number 675-10-5, providing a unique identifier for this specific chemical entity [1] [6] [7]. The structural formula reveals a six-membered pyran ring system with hydroxyl and methyl substituents positioned at the 6th and 4th positions, respectively [1]. The molecular structure can be represented by the SMILES notation CC1=CC(O)=CC(=O)O1, which encodes the connectivity and arrangement of atoms within the molecule [7] [4].

PropertyValueReference
Molecular FormulaC₆H₆O₃ [1] [3] [4]
Molecular Weight (g/mol)126.11 [1] [3] [5]
CAS Registry Number675-10-5 [1] [6] [7]
SMILES NotationCC1=CC(O)=CC(=O)O1 [7] [4]

Stereochemical Considerations

6-Hydroxy-4-methyl-2H-pyran-2-one exhibits achiral characteristics, meaning the molecule lacks stereogenic centers that would give rise to optical isomerism [4]. The compound contains zero defined stereocenters out of zero possible stereocenters, indicating a symmetric molecular architecture that does not exhibit handedness [4]. Consequently, the molecule demonstrates no optical activity, as confirmed through computational analysis and experimental observations [4].

The absence of stereochemical complexity in 6-hydroxy-4-methyl-2H-pyran-2-one simplifies its chemical behavior and eliminates the need for consideration of enantiomeric or diastereomeric relationships [4]. This achiral nature contributes to the compound's consistent physicochemical properties regardless of synthetic route or source, providing reproducible characteristics across different preparations.

Stereochemical PropertyValueReference
Stereochemical NatureAchiral [4]
Defined Stereocenters0/0 [4]
Optical ActivityNone [4]
EnantiomersNot applicable [4]

Thermal Behavior

Melting Point Analysis

The melting point of 6-hydroxy-4-methyl-2H-pyran-2-one has been extensively characterized through experimental measurements, with reported values demonstrating consistency across multiple independent studies [7] [8]. The compound exhibits a melting point of 188°C under standard atmospheric conditions, as determined through careful thermal analysis [7]. However, experimental variations in measurement conditions and sample purity have resulted in reported melting point ranges spanning from 185°C to 192°C [6] [8].

The melting behavior of 6-hydroxy-4-methyl-2H-pyran-2-one is characterized by decomposition concurrent with the melting process [6] [8]. This thermal decomposition occurs as the compound reaches its melting temperature, indicating that the molecular structure becomes unstable at elevated temperatures [6] [8]. The decomposition during melting suggests that the compound undergoes chemical transformation rather than simple phase transition, which must be considered during thermal processing or purification procedures.

Detailed thermal analysis has revealed that the melting point determination requires careful temperature control and observation, as the decomposition can obscure the precise melting temperature [8]. Various commercial suppliers report slightly different melting point ranges, with values typically falling between 186°C and 192°C, reflecting variations in analytical methods and sample purity [8].

Thermal PropertyValueReference
Melting Point (°C)188 [7]
Melting Point Range (°C)185-192 [6] [8]
Thermal BehaviorDecomposes upon melting [6] [8]
Decomposition TemperatureCoincident with melting [6] [8]

Boiling Point Under Reduced Pressure

The boiling point characteristics of 6-hydroxy-4-methyl-2H-pyran-2-one demonstrate significant dependence on applied pressure, reflecting the compound's volatility properties under varying conditions [9] [5]. Under standard atmospheric pressure (760 millimeters of mercury), the compound exhibits a boiling point of 239.1°C, as determined through experimental distillation studies [9]. Alternative computational estimates suggest a boiling point of approximately 174.21°C, though this value represents a theoretical calculation rather than experimental measurement [5].

The relationship between pressure and boiling point for 6-hydroxy-4-methyl-2H-pyran-2-one follows established thermodynamic principles, with reduced pressure conditions resulting in correspondingly lower boiling temperatures [10] [11]. For related pyranone compounds, experimental data indicates that boiling points under reduced pressure can be significantly lower than atmospheric pressure values [12] [10]. The compound 2H-pyran-2-one, a structurally related analog, demonstrates a boiling point of 375.7 K (102.6°C) at 0.027 bar pressure, illustrating the substantial effect of pressure reduction on boiling temperature [12] [10].

Understanding the pressure-dependent boiling behavior of 6-hydroxy-4-methyl-2H-pyran-2-one is crucial for distillation-based purification methods and process optimization [9] [11]. The ability to manipulate boiling temperature through pressure control enables more efficient separation and purification procedures while minimizing thermal decomposition risks [11].

Pressure ConditionBoiling PointReference
760 mmHg (standard)239.1°C [9]
Estimated value174.21°C [5]
Reduced pressureLower temperatures [12] [10]

Solubility Profile

Polar Solvent Interactions

6-Hydroxy-4-methyl-2H-pyran-2-one exhibits moderate to good solubility in polar solvents, reflecting its molecular structure that contains both hydrophilic and hydrophobic characteristics [2] [13] [14]. The compound demonstrates a water solubility of 8.60 grams per liter at 20°C, indicating moderate hydrophilic character despite its organic nature [2] [5]. This aqueous solubility enables the compound to participate in biological systems and aqueous-phase chemical reactions.

In dimethyl sulfoxide, 6-hydroxy-4-methyl-2H-pyran-2-one shows excellent solubility, achieving concentrations of 100 milligrams per milliliter (equivalent to 792.96 millimolar), though ultrasonic treatment is required to achieve complete dissolution [13]. The high solubility in dimethyl sulfoxide reflects the compound's compatibility with polar aprotic solvents, which can effectively solvate the polar functional groups present in the molecule [13].

Dimethyl formamide represents another polar aprotic solvent in which 6-hydroxy-4-methyl-2H-pyran-2-one demonstrates good solubility, reaching concentrations of approximately 30 milligrams per milliliter [14]. The solubility in dimethyl formamide is lower than in dimethyl sulfoxide but remains substantial enough for most analytical and synthetic applications [14].

Ethanol, as a polar protic solvent, provides moderate solubility for 6-hydroxy-4-methyl-2H-pyran-2-one, with reported values of approximately 20 milligrams per milliliter [14]. The solubility in ethanol demonstrates the compound's compatibility with alcoholic solvents, which is relevant for extraction and purification procedures [14] [15]. Research involving triacetic acid lactone has confirmed good solubility in ethanol for synthetic applications [15] [16].

Polar SolventSolubilityNotesReference
Water8.60 g/L at 20°CModerate hydrophilic character [2] [5]
Dimethyl sulfoxide100 mg/mL (792.96 mM)Requires ultrasonic treatment [13]
Dimethyl formamide30 mg/mLPolar aprotic solvent [14]
Ethanol20 mg/mLModerate solubility [14]

Non-Polar Solvent Compatibility

6-Hydroxy-4-methyl-2H-pyran-2-one demonstrates limited compatibility with non-polar solvents, consistent with its polar functional groups and heterocyclic structure [2] [17]. The compound generally exhibits better solubility in organic solvents compared to water, but shows reduced solubility in strictly non-polar environments [2] [17]. This solubility pattern reflects the compound's moderate polarity, which enables interaction with organic solvents while limiting dissolution in purely hydrophobic media.

Research on related pyranone compounds suggests that 6-hydroxy-4-methyl-2H-pyran-2-one would show enhanced solubility in organic solvents such as acetone, which can accommodate its molecular structure through dipole-dipole interactions [17]. The presence of carbonyl and hydroxyl groups in the molecular structure allows for potential hydrogen bonding and dipolar interactions, which favor dissolution in moderately polar organic solvents rather than non-polar hydrocarbons [17].

The compound's solubility characteristics in organic environments make it suitable for extraction procedures using organic solvents [16]. Studies on triacetic acid lactone separation have demonstrated effective recovery using ethanol washing, achieving 72% recovery of adsorbed compound from solid supports [16]. This recovery efficiency indicates favorable partitioning behavior between solid phases and polar organic solvents [16].

The limited compatibility with non-polar solvents necessitates careful solvent selection for analytical and synthetic procedures involving 6-hydroxy-4-methyl-2H-pyran-2-one [17]. Mixed solvent systems or moderately polar organic solvents are typically preferred for applications requiring complete dissolution of the compound [17] [16].

Solvent CategoryCompatibilityCharacteristicsReference
Non-polar hydrocarbonsLimitedPoor dissolution [2] [17]
Moderately polar organicGoodEnhanced solubility [17] [16]
Mixed solvent systemsFavorableImproved dissolution [17] [16]
Organic extractionEffective72% recovery efficiency [16]

Acid-Catalyzed Cyclization Approaches

Acid-catalyzed cyclization represents one of the most established methodologies for synthesizing 6-hydroxy-4-methyl-2H-pyran-2-one [1]. The process typically involves the treatment of dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) with concentrated sulfuric acid at elevated temperatures. Under these conditions, dehydroacetic acid undergoes ring-opening and subsequent hydration to form tetracetic acid as an intermediate [2]. Upon cooling, the tetracetic acid spontaneously reverts to a lactone ring structure, yielding triacetic acid lactone through crystallization in cold water [2].

The mechanism proceeds through a multi-step pathway where the initial acid-mediated ring opening is followed by hydration reactions. The carboxylic acid functionality initiates 6-endo-dig cyclization onto the activated alkyne moiety, with subsequent enolization affording the 4-hydroxy-2-pyrone structure [1]. This cyclization process demonstrates excellent regioselectivity toward the 6-endo-dig product over alternative 5-exo-dig pathways [1].

Recent mechanistic studies have elucidated the role of Lewis acid additives in controlling cyclization selectivity. The addition of boron trifluoride diethyl etherate as a Lewis acid additive provides complete 6-endo-dig selectivity in palladium-catalyzed variants of this transformation [1]. The selectivity enhancement stems from the coordination of the Lewis acid to the carbonyl oxygen, facilitating the intramolecular nucleophilic attack and promoting formation of the desired six-membered ring system.

Temperature control emerges as a critical parameter in acid-catalyzed syntheses. Elevated temperatures above 135°C are typically required to achieve satisfactory conversion rates, though excessive heating can lead to product degradation and formation of undesired side products [3]. The optimal reaction conditions involve maintaining the temperature at 135°C for 4-6 hours, followed by controlled cooling to promote crystallization of the target compound [2].

Alkali Hydrolysis of Precursor Compounds

Alkali hydrolysis provides an environmentally friendlier alternative to acid-catalyzed methods, particularly when dealing with acetylated precursors [4]. The methodology involves treating dehydroacetic acid or related precursors with sodium hydroxide or potassium hydroxide in aqueous media at temperatures ranging from 80-100°C [4]. This approach offers several advantages, including the use of water as the reaction medium and the avoidance of strongly acidic conditions.

The hydrolysis mechanism proceeds through nucleophilic attack of hydroxide ions on the acetyl carbonyl group, leading to deacetylation and subsequent ring reorganization. The process typically requires careful pH control to prevent over-hydrolysis or decomposition of the pyranone ring system. Optimal conditions involve maintaining a pH of 11-12 throughout the reaction period to ensure complete conversion while preserving the integrity of the target molecule [4].

One significant advantage of alkali hydrolysis is its compatibility with various functional groups that might be sensitive to strongly acidic conditions. The method has proven particularly useful for large-scale preparations where environmental considerations and waste disposal concerns make aqueous alkaline conditions preferable to concentrated sulfuric acid [4]. However, the yields are generally moderate, ranging from 45-65%, which represents a trade-off for the improved environmental profile of the methodology.

Recent developments in alkali hydrolysis have focused on optimizing reaction conditions through the use of phase-transfer catalysts and microwave-assisted heating. These modifications can significantly reduce reaction times from several hours to 30-60 minutes while maintaining comparable yields [5]. The incorporation of quaternary ammonium salts as phase-transfer catalysts facilitates the interaction between the organic substrate and aqueous base, leading to enhanced reaction rates and improved overall efficiency.

Modern Synthetic Innovations

Catalytic Asymmetric Synthesis

The development of catalytic asymmetric synthesis methods for 6-hydroxy-4-methyl-2H-pyran-2-one represents a significant advancement in the field, enabling access to enantiomerically enriched products for pharmaceutical applications [6]. N-heterocyclic carbene (NHC) catalysis has emerged as a particularly powerful approach, facilitating formal [3+3] annulation reactions between alkynyl esters and enolizable ketones [7].

The NHC-catalyzed methodology operates through a unique mechanistic pathway where the carbene catalyst activates the alkynyl ester through nucleophilic addition, generating a reactive enolate equivalent that subsequently undergoes cyclization with the ketone substrate [7]. This process delivers functionalized 2H-pyran-2-ones with excellent regioselectivity and yields ranging from 70-95% [7]. The catalyst system demonstrates broad substrate scope, accommodating various substitution patterns on both the alkynyl ester and ketone components.

Dienamine catalysis, pioneered by Jørgensen and Hayashi, represents another breakthrough in asymmetric 2H-pyran-2-one synthesis [8] [9]. This approach utilizes chiral imidazolidinone catalysts to convert α,β-unsaturated aldehydes into reactive dienamine intermediates that undergo Diels-Alder reactions with electron-deficient pyrones. The methodology achieves exceptional enantioselectivities, with ee values reaching up to 99% in many cases [8] [9].

The mechanistic basis for the high enantioselectivity observed in dienamine-catalyzed reactions involves the formation of a chiral dienamine intermediate through condensation of the catalyst with the α,β-unsaturated aldehyde [9]. The bulky substituents on the catalyst create a well-defined chiral environment that effectively discriminates between the two faces of the dienamine during the cycloaddition process. This facial selectivity translates directly into high enantioselectivity in the final product.

Asymmetric alkylation followed by Achmatowicz oxidation provides an alternative route to enantioenriched pyranones [6]. This one-pot methodology involves initial asymmetric alkylation of 2-furfurals using (−)-MIB amino alcohol as the chiral catalyst, generating enantioenriched furyl zinc alkoxides [6]. Subsequent treatment with N-bromosuccinimide promotes the Achmatowicz reaction, furnishing pyranones with enantioselectivities exceeding 90% [6]. The method demonstrates good functional group tolerance and can be scaled to provide multigram quantities of product [6].

Green Chemistry Approaches

Green chemistry principles have significantly influenced the development of sustainable synthetic routes to 6-hydroxy-4-methyl-2H-pyran-2-one, with particular emphasis on reducing environmental impact and improving atom economy [10]. Microwave-assisted synthesis has emerged as a leading green technology, enabling rapid and energy-efficient preparation of pyranone derivatives [11] [12].

Microwave-assisted methodologies can reduce reaction times from hours to minutes while maintaining or improving yields compared to conventional heating methods [11]. A representative example involves the one-pot condensation of appropriate precursors under microwave irradiation at 130°C for 5-60 minutes, achieving yields of 75-95% [13]. The enhanced reaction rates result from the efficient heating provided by microwave irradiation, which promotes faster molecular motion and improved reaction kinetics.

The environmental benefits of microwave-assisted synthesis extend beyond reduced energy consumption. The shortened reaction times minimize the formation of side products and decomposition pathways, leading to cleaner reactions and simplified purification procedures [11]. Additionally, the use of sealed reaction vessels under microwave conditions allows for reactions to be performed with minimal solvent volumes, further reducing the environmental footprint of the synthetic process.

Ultrasound-mediated synthesis represents another green approach that has gained considerable attention for pyranone preparation [14]. Ultrasonic irradiation facilitates the condensation of dehydroacetic acid with various nucleophiles under mild conditions, providing products in good yields with shorter reaction times [14]. The acoustic cavitation generated by ultrasonic waves enhances mass transfer and promotes intimate mixing of reactants, leading to improved reaction efficiency.

The development of magnetically recyclable catalysts has addressed one of the key limitations of traditional catalytic systems - catalyst recovery and reuse [15]. Copper ferrite nanoparticles supported on starch (CuFe₂O₄@starch) have proven effective for the three-component synthesis of 4H-pyran derivatives at room temperature [15]. The magnetic properties of the catalyst enable facile separation using an external magnet, and the catalyst can be recycled up to six times with minimal loss of activity [15].

Solvent-free conditions represent the ultimate expression of green chemistry principles in pyranone synthesis [5]. These methodologies eliminate the need for organic solvents entirely, conducting reactions under neat conditions or in the presence of minimal amounts of environmentally benign solvents like water or ethanol [5]. One-pot three-component reactions under solvent-free conditions have achieved yields of 65-85% for various pyranone derivatives, demonstrating the viability of this approach for sustainable synthesis [5].

Aqueous media synthesis has gained prominence as a green alternative to traditional organic solvents [10]. Water serves as an excellent medium for many pyranone-forming reactions, particularly those involving polar intermediates or ionic mechanisms [10]. The use of water as a reaction medium offers numerous advantages, including non-toxicity, non-flammability, and ease of product isolation through simple filtration or extraction procedures [10].

Purification and Isolation Techniques

The purification and isolation of 6-hydroxy-4-methyl-2H-pyran-2-one require careful consideration of the compound's physical and chemical properties to achieve optimal purity and recovery [16]. Recrystallization remains the most widely employed purification method, offering excellent purity levels while being operationally simple and cost-effective [16].

Recrystallization procedures typically involve dissolving the crude product in hot ethanol, methanol, or aqueous solutions, followed by controlled cooling to induce crystallization [16]. The choice of solvent system significantly impacts both the purity and recovery yield of the final product [16]. Mixed solvent systems, such as ethanol-water or methanol-water mixtures, often provide superior results compared to single solvents, as they allow for fine-tuning of the solubility characteristics [16].

The crystallization process benefits from slow cooling rates, which promote the formation of large, well-formed crystals that exclude impurities more effectively than rapidly formed small crystals [16]. Insulation of the crystallization vessel with cotton or paper towels helps maintain slow cooling rates and improves crystal quality [16]. Seeding with a small amount of pure material can initiate crystallization in cases where spontaneous nucleation is slow or erratic [16].

Column chromatography on silica gel provides higher purity levels than recrystallization but requires larger solvent volumes and more complex experimental procedures [17]. The typical mobile phase consists of petroleum ether-ethyl acetate gradients, with the exact composition optimized based on the polarity of the target compound and associated impurities [17]. Normal-phase chromatography is generally preferred due to the polar nature of the hydroxyl and carbonyl functionalities in the pyranone structure.

High-performance liquid chromatography (HPLC) offers the highest level of purification precision and is particularly valuable for analytical characterization and preparative-scale isolation [18] [19]. Reverse-phase HPLC using C18 columns with acetonitrile-water-phosphoric acid mobile phases provides excellent separation of 6-hydroxy-4-methyl-2H-pyran-2-one from structurally related impurities [18] [19]. The method is scalable and suitable for both analytical quantification and preparative isolation of multi-gram quantities [18] [19].

For mass spectrometry-compatible applications, the phosphoric acid in the mobile phase can be replaced with formic acid to ensure compatibility with electrospray ionization sources [18] [19]. The HPLC methodology has proven particularly valuable for pharmacokinetic studies and quality control applications where precise quantification is essential [18] [19].

Vacuum sublimation represents a solvent-free purification technique that is particularly well-suited for thermally stable compounds [16]. The process involves heating the crude material under reduced pressure (0.1-1 mmHg) at temperatures ranging from 80-120°C, allowing the pure compound to sublime and condense on a cooled surface [16]. This technique offers the advantage of avoiding organic solvents entirely while achieving high purity levels, though recovery yields may be lower than other methods due to potential thermal decomposition.

Liquid-liquid extraction provides a rapid and scalable method for initial purification of crude reaction mixtures [17]. Ethyl acetate and dichloromethane are commonly employed as extraction solvents, with aqueous workup procedures used to remove water-soluble impurities [17]. The extraction efficiency can be optimized by controlling the pH of the aqueous phase to ensure that the target compound exists in its neutral form, maximizing its partition into the organic phase.

The development of environmentally friendly purification methods has led to increased interest in aqueous crystallization procedures [10]. These methods involve crystallizing the product directly from aqueous solutions, eliminating the need for organic solvents in the purification step [10]. The products can often be obtained in high purity simply by washing the crude material with lukewarm water, making this approach particularly attractive for large-scale applications [10].

Purification MethodPurity Achieved (%)Recovery Yield (%)AdvantagesApplications
Recrystallization85-9870-90Simple, cost-effectiveFinal purification
Column Chromatography90-9975-95High purity, scalableIntermediate purification
HPLC95-99.580-95Analytical precisionAnalytical/preparative separation
Vacuum Sublimation90-9560-85Solvent-free, high purityThermally stable compounds
Liquid-Liquid Extraction70-9080-95Rapid, large scaleInitial crude purification

The selection of appropriate purification techniques depends on several factors, including the required purity level, scale of operation, available equipment, and environmental considerations [16]. For research applications requiring the highest purity, a combination of techniques is often employed, starting with liquid-liquid extraction for initial purification, followed by column chromatography or recrystallization, and concluding with HPLC analysis to confirm purity [17] [16].

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

126.031694049 g/mol

Monoisotopic Mass

126.031694049 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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